molecular formula C115H161N31O34 B12386867 H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H

Cat. No.: B12386867
M. Wt: 2521.7 g/mol
InChI Key: PDYQGLLJNDYIAL-ZYPIISMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H is a peptide sequence composed of 20 amino acids. This peptide is a segment of the amyloid beta protein, which is associated with Alzheimer’s disease. The sequence is known for its role in forming amyloid plaques in the brain, a hallmark of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, which is protected at its amino group.

    Cleavage: Removal of the peptide from the resin and deprotection of side chains.

Industrial Production Methods

Industrial production of peptides like this one often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scale, with careful control of reaction conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

This peptide has several applications in scientific research:

    Chemistry: Used as a model peptide to study protein folding and aggregation.

    Biology: Investigated for its role in cellular processes and interactions.

    Medicine: Studied extensively in Alzheimer’s disease research to understand plaque formation and potential therapeutic targets.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

The peptide exerts its effects primarily through its ability to aggregate and form amyloid fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration. The molecular targets include neuronal cell membranes and various proteins involved in cellular signaling pathways. The aggregation process is influenced by factors such as peptide concentration, pH, and the presence of metal ions .

Comparison with Similar Compounds

Similar Compounds

    Amyloid beta (1-40): Another variant of the amyloid beta protein, shorter by two amino acids.

    Amyloid beta (1-42): The full-length version of the peptide, known for its higher propensity to form fibrils.

    Amyloid beta (25-35): A shorter fragment often used in research due to its high toxicity and ease of synthesis.

Uniqueness

The uniqueness of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H lies in its specific sequence and its role in Alzheimer’s disease pathology. Its ability to form amyloid plaques makes it a critical target for therapeutic intervention and a valuable tool in research .

Properties

Molecular Formula

C115H161N31O34

Molecular Weight

2521.7 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C113H157N31O32.C2H4O2/c1-58(2)40-76(109(172)144-93(60(5)6)110(173)139-79(42-63-22-13-9-14-23-63)104(167)141-84(112(175)176)44-64-24-15-10-16-25-64)134-97(160)71(26-17-18-38-114)130-99(162)73(32-35-86(116)147)132-105(168)80(45-66-50-119-55-124-66)137-107(170)82(47-68-52-121-57-126-68)140-111(174)92(59(3)4)143-101(164)75(34-37-89(151)152)133-102(165)77(43-65-28-30-69(146)31-29-65)128-87(148)53-123-96(159)85(54-145)142-108(171)83(49-91(155)156)138-106(169)81(46-67-51-120-56-125-67)136-98(161)72(27-19-39-122-113(117)118)131-103(166)78(41-62-20-11-8-12-21-62)135-100(163)74(33-36-88(149)150)129-94(157)61(7)127-95(158)70(115)48-90(153)154;1-2(3)4/h8-16,20-25,28-31,50-52,55-61,70-85,92-93,145-146H,17-19,26-27,32-49,53-54,114-115H2,1-7H3,(H2,116,147)(H,119,124)(H,120,125)(H,121,126)(H,123,159)(H,127,158)(H,128,148)(H,129,157)(H,130,162)(H,131,166)(H,132,168)(H,133,165)(H,134,160)(H,135,163)(H,136,161)(H,137,170)(H,138,169)(H,139,173)(H,140,174)(H,141,167)(H,142,171)(H,143,164)(H,144,172)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,175,176)(H4,117,118,122);1H3,(H,3,4)/t61-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-;/m0./s1

InChI Key

PDYQGLLJNDYIAL-ZYPIISMVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.